molecular formula C18H22FNO4S B2582699 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide CAS No. 1798672-53-3

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2582699
CAS No.: 1798672-53-3
M. Wt: 367.44
InChI Key: BTJWLTCUMRTYIF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide is a chemical intermediate of interest in medicinal chemistry for the development of novel bioactive molecules. Its structure incorporates a benzenesulfonamide group, a pharmacophore found in compounds that exhibit a range of biological activities . The presence of the 2-(2-hydroxyethoxy)ethyl chain attached to a p-tolyl group is a structural feature seen in other synthetic intermediates, suggesting its potential utility in constructing complex molecules with tailored physicochemical properties . Benzenesulfonamide derivatives are a significant class of compounds in pharmaceutical research, with some analogs demonstrating activity as enzyme inhibitors or as components of hybrid drug molecules . This particular compound is supplied exclusively for laboratory research purposes. It is intended for use in areas such as analytical method development, method validation, and as a building block in synthetic chemistry programs . All information presented is for research and development guidance only. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)17(24-10-9-21)12-20-25(22,23)18-8-7-16(19)11-14(18)2/h3-8,11,17,20-21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJWLTCUMRTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfonamide group.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Etherification: Formation of the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethoxy group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The fluorine atom and other substituents may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide may have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.

    Chemical Reactivity: Undergoing chemical reactions within biological systems to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamides with Heterocyclic Moieties

4-methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)-hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d)
  • Structural Features : Contains a thiazole-hydrazone moiety and a p-tolyl group .
  • Thiazole groups may reduce solubility compared to the hydrophilic hydroxyethoxy group. Biological activity could differ due to thiazole’s role in enzyme inhibition or chelation.
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide
  • Structural Features : Features a furfuryl group (furan-derived) attached to the sulfonamide nitrogen .
  • Comparison: The furan ring provides π-electron density, enhancing reactivity in electrophilic substitutions. Lacks fluorine and hydroxyethoxy groups, reducing polarity compared to the target compound. Potential for divergent pharmacokinetics due to furan’s metabolic susceptibility.

Sulfonamides with Halogenated or Reactive Substituents

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
  • Structural Features : Includes a chloroacetyl group , a strong electrophile .
  • Comparison :
    • Chloroacetyl may confer alkylating activity , unlike the inert hydroxyethoxy group.
    • Higher reactivity could lead to toxicity or instability in biological systems.
5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide
  • Structural Features : Contains nitro and trifluoromethyl groups .
  • Trifluoromethyl enhances lipophilicity, contrasting with the target’s balance of solubility and lipophilicity.

Sulfonamides with Ester or Amide Linkages

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate
  • Structural Features : Contains a benzyl ester and fluoro-biphenyl group .
  • Comparison: The ester linkage may confer metabolic lability via hydrolysis, whereas the target’s ether bond is more stable.

Notes on Limitations and Further Research

  • Structural vs. Experimental Data : Comparisons are inferred from structural analogs; direct experimental data (e.g., solubility, bioactivity) for the target compound are lacking in the provided evidence.
  • Contradictions : and highlight divergent substituent effects (e.g., chloroacetyl vs. nitro), underscoring the need for empirical validation.

Recommendations :

  • Conduct solubility assays and pharmacokinetic studies to validate hydroxyethoxy’s role.
  • Compare enzyme inhibition profiles with thiazole-containing analogs .

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